
3-benzoyl-4-(4-benzylpiperazin-1-yl)-6,7-dimethoxyquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-benzoyl-4-(4-benzylpiperazin-1-yl)-6,7-dimethoxyquinoline is a complex organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a quinoline core with benzoyl and benzylpiperazine substituents, making it a molecule of interest for various scientific research applications.
作用机制
Target of Action
The primary target of this compound is the oxidoreductase proteins . Oxidoreductases are a broad group of enzymes that catalyze the transfer of electrons from one molecule (the oxidant) to another (the reductant). They play a crucial role in various biological processes, including energy production, biosynthesis, detoxification, and immunity.
Mode of Action
The compound interacts with its target, the oxidoreductase proteins, through a process known as molecular docking . This interaction can lead to changes in the protein’s function, potentially altering the biochemical pathways in which the protein is involved. The exact nature of these changes depends on the specific characteristics of the compound and the protein.
Biochemical Pathways
While the specific biochemical pathways affected by this compound are not explicitly mentioned in the available literature, it’s known that oxidoreductase proteins are involved in a wide range of biochemical pathways. These include metabolic processes, signal transduction pathways, and various cellular functions. The compound’s interaction with these proteins could potentially affect any of these pathways .
Result of Action
The compound has been found to exhibit significant antibacterial and antifungal activity . This suggests that its interaction with oxidoreductase proteins may result in the inhibition of microbial growth.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzoyl-4-(4-benzylpiperazin-1-yl)-6,7-dimethoxyquinoline typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Pfitzinger reaction, which involves the condensation of an anthranilic acid derivative with a ketone.
Introduction of Benzoyl Group: The benzoyl group can be introduced via Friedel-Crafts acylation using benzoyl chloride and a Lewis acid catalyst such as aluminum chloride.
Attachment of Benzylpiperazine: The benzylpiperazine moiety can be attached through nucleophilic substitution reactions, where the piperazine ring reacts with a suitable benzyl halide under basic conditions.
Methoxylation: The methoxy groups can be introduced through methylation reactions using methyl iodide and a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated synthesis equipment to ensure consistent production.
化学反应分析
Types of Reactions
3-benzoyl-4-(4-benzylpiperazin-1-yl)-6,7-dimethoxyquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas and a palladium catalyst.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the quinoline ring and the benzylpiperazine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Benzyl halides for nucleophilic substitution, and electrophiles like alkyl halides for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce partially or fully reduced derivatives.
科学研究应用
3-benzoyl-4-(4-benzylpiperazin-1-yl)-6,7-dimethoxyquinoline has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-cancer, anti-inflammatory, and antimicrobial agent.
Biological Research: The compound is used in studies involving receptor binding and enzyme inhibition.
Chemical Biology: It serves as a probe to investigate biological pathways and molecular interactions.
Industrial Applications: It may be used in the development of new materials with specific electronic or optical properties.
相似化合物的比较
Similar Compounds
Quinoline: The parent compound, known for its antimalarial properties.
Chloroquine: A well-known antimalarial drug with a similar quinoline core.
Piperazine Derivatives: Compounds like piperazine and its substituted derivatives, which are used as anthelmintics and in psychotropic drugs.
Uniqueness
3-benzoyl-4-(4-benzylpiperazin-1-yl)-6,7-dimethoxyquinoline is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The combination of benzoyl, benzylpiperazine, and methoxy groups makes it a versatile compound for various research applications.
属性
IUPAC Name |
[4-(4-benzylpiperazin-1-yl)-6,7-dimethoxyquinolin-3-yl]-phenylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H29N3O3/c1-34-26-17-23-25(18-27(26)35-2)30-19-24(29(33)22-11-7-4-8-12-22)28(23)32-15-13-31(14-16-32)20-21-9-5-3-6-10-21/h3-12,17-19H,13-16,20H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOZSOYMMAHIWPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=C(C=N2)C(=O)C3=CC=CC=C3)N4CCN(CC4)CC5=CC=CC=C5)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H29N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-(1,2-benzoxazol-3-yl)-N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}acetamide](/img/structure/B2911883.png)
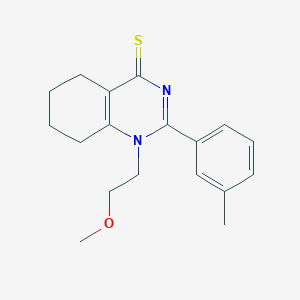
![(4-Benzylpiperidin-1-yl)(4-(4-(4-methoxyphenyl)piperazin-1-yl)-5-methylthieno[2,3-d]pyrimidin-6-yl)methanone](/img/structure/B2911885.png)
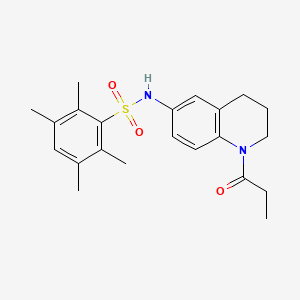
![(E)-4-(Dimethylamino)-N-[[1-(dimethylamino)cyclobutyl]methyl]-N-methylbut-2-enamide](/img/structure/B2911887.png)
![N-[2-(2-methylphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2911888.png)
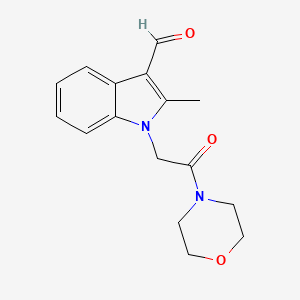
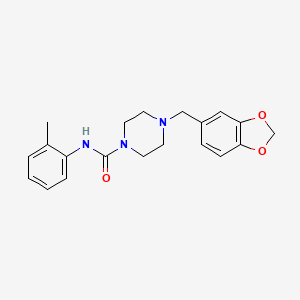
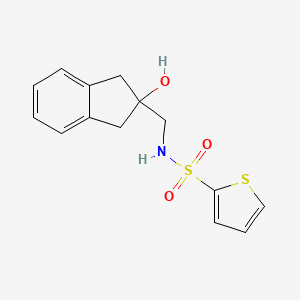
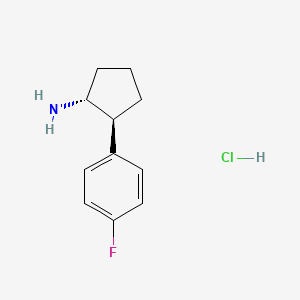
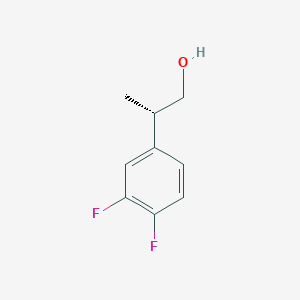
![N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2911897.png)
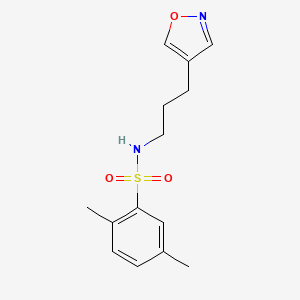
![N'-(2,4-dimethoxyphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl]ethanediamide](/img/structure/B2911903.png)
